[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
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Overview
Description
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is an organic compound that belongs to the furan family This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a carbonyl-amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethylfuran, which is a key intermediate.
Amination: The carbonyl chloride is reacted with glycine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted amino acids .
Scientific Research Applications
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid can be compared with other similar compounds such as:
2,5-Furandicarboxylic Acid (FDCA): Both compounds are derived from furan and have applications in polymer synthesis.
5-Hydroxymethylfurfural (HMF): HMF is a precursor for the synthesis of 2,5-dimethylfuran and other furan derivatives.
2,5-Dimethylfuran: This compound is a key intermediate in the synthesis of this compound.
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-3-7(6(2)14-5)9(13)10-4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIKJMMYBAHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842967-58-2 |
Source
|
Record name | 2-[(2,5-dimethylfuran-3-yl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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